N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
Properties
IUPAC Name |
2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-10-2-5-12(6-3-10)23(21,22)18(9-15(19)20)11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGDBHFLBZXBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-methylbenzenesulfonyl chloride.
Reaction: The 3,4-dichloroaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfonyl group can form strong interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Positional Isomer: N-(2,3-Dichlorophenyl)-N-(methylsulfonyl)glycine
CAS No.: 432003-31-1 Molecular Formula: C₉H₉Cl₂NO₄S Molecular Weight: 298.14 g/mol Key Differences:
- The chlorine substituents are positioned at the 2,3-positions on the phenyl ring instead of 3,4.
- Physical Properties:
For example, the 3,4-dichloro configuration may enhance π-π stacking interactions in biological systems compared to the 2,3-isomer.
Complex Sulfonyl Derivative: N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
CAS No.: 167400-96-6 Molecular Formula: C₂₃H₁₈Cl₂NO₇S Molecular Weight: 547.36 g/mol Key Features:
- Additional chlorobenzoyl and dimethoxyphenylsulfonyl groups increase structural complexity.
- Physical Properties:
Applications:
This compound serves as an intermediate in synthesizing Relcovaptan , a vasopressin-1a receptor antagonist used to treat brain edema . The dimethoxy and chlorobenzoyl groups likely enhance binding specificity to neurological targets compared to the simpler dichlorophenyl derivatives.
Perfluorinated Glycine Derivatives
- Glycine, N-[(heptadecafluorooctyl)sulfonyl]-N-methyl-, potassium salt (CAS 70281-93-5)
- Glycine, N-ethyl-N-((heptadecafluorooctyl)sulfonyl)- (CAS 2991-50-6)
Key Features:
- Perfluorinated alkyl chains (e.g., heptadecafluorooctyl) replace aromatic or methyl groups.
- Implications: Enhanced lipophilicity and environmental persistence due to C-F bonds. Potential use in surfactants or industrial coatings, contrasting with the pharmacological focus of non-fluorinated analogs .
Pharmacologically Active Sulfonamides
- SR141716A (cannabinoid inverse agonist) and SR48968 (neurokinin receptor antagonist) Key Differences:
- These compounds feature piperidine or bicyclic cores instead of glycine backbones.
- Biological Relevance:
Data Table: Comparative Analysis
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|---|
| N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine (431979-36-1) | C₉H₉Cl₂NO₄S | 298.13 | N/A | N/A | Research chemical (inferred) |
| N-(2,3-Dichlorophenyl)-N-(methylsulfonyl)glycine (432003-31-1) | C₉H₉Cl₂NO₄S | 298.14 | 486.0±55.0 | 1.6±0.1 | Unspecified |
| N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine (167400-96-6) | C₂₃H₁₈Cl₂NO₇S | 547.36 | 736.9±70.0 | 1.463±0.06 | Pharmaceutical intermediate |
| Glycine, N-[(heptadecafluorooctyl)sulfonyl]-N-methyl-, potassium salt (70281-93-5) | C₁₁H₅F₁₇KNO₄S | 591.28 | N/A | N/A | Industrial surfactants |
Biological Activity
N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a chemical compound notable for its potential biological activities and therapeutic applications. This compound features a dichlorophenyl group and a sulfonamide moiety, contributing to its unique properties. Its molecular formula is C15H16Cl2N2O4S, indicating the presence of two chlorine atoms, a sulfonyl group, and an amino acid component (glycine) .
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the modulation of inflammatory pathways .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, which may play a role in its biological activity . This characteristic is significant as many sulfonamides are recognized for their antibacterial properties.
- Therapeutic Potential : Research indicates that compounds with similar structures have shown promise in treating conditions like hypertension and diabetes by influencing enzyme activity and biochemical pathways .
The mechanism of action for this compound is likely multifaceted:
- Interaction with Biological Targets : The compound may interact with various molecular targets such as receptors or proteins. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound's activity .
- Influence on Biochemical Pathways : By modulating specific pathways, this compound could potentially alter physiological responses related to inflammation and metabolic processes .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural features and potential biological activities:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| This compound | Dichlorophenyl and sulfonamide groups | Anti-inflammatory, enzyme inhibition |
| N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | Similar groups with different chlorine substitution | Varies; potential anti-inflammatory |
| N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | Contains a single chlorine atom | Potentially different biological profile |
This comparison highlights how variations in substitution patterns can influence the biological activity of sulfonamide derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Anti-inflammatory Studies : Research has demonstrated that compounds similar to this compound can inhibit inflammatory mediators in vitro. These findings suggest that this compound may also possess similar properties .
- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that sulfonamide compounds can effectively inhibit certain enzymes involved in metabolic pathways. This property could be leveraged for therapeutic purposes .
- Molecular Docking Studies : Computational studies indicate that this compound may bind effectively to specific receptors or enzymes involved in inflammation and metabolism, supporting its potential therapeutic applications .
Q & A
Q. What metabolomics approaches identify in vivo degradation pathways?
- Methodology :
- LC-HRMS : Profile metabolites in rodent plasma/liver homogenates. Look for phase I metabolites (e.g., hydroxylation at the methyl group on the tolyl ring) and phase II conjugates (glucuronidation of glycine) .
Safety & Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
